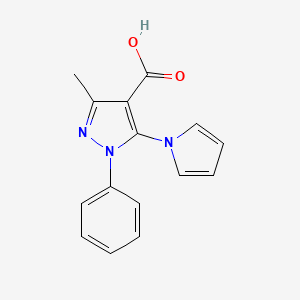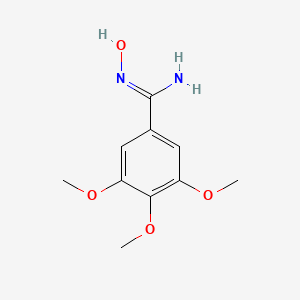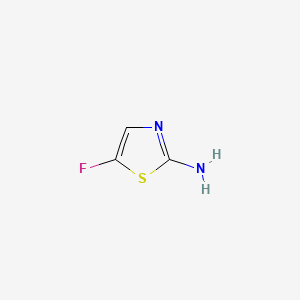![molecular formula C12H13NO2 B1311611 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-46-0](/img/structure/B1311611.png)
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Overview
Description
“3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a compound that has been used in the development of fluorescent probes for the study of sigma (σ) receptors . Sigma receptors, specifically σ1 and σ2 subtypes, are targets of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .
Synthesis Analysis
The synthesis of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” involves functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags . The synthesis process has been described in various studies .
Molecular Structure Analysis
The molecular structure of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is characterized by a conformationally restricted equatorial phenyl group . This structure is crucial for its binding with the σ2 receptor .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” include a molecular weight of 225.72 g/mol . The compound is a solid at room temperature .
Scientific Research Applications
Application 1: Synthesis of Spiro-isobenzofuran Compounds
- Summary of the Application: This compound is used in the synthesis of spiro-isobenzofuran compounds via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Methods of Application: The method involves a one-pot route for the synthesis of spiro-isobenzofuran compounds. This is achieved via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .
Application 2: Development of Fluorescent Probes
- Summary of the Application: This compound is used in the development of fluorescent probes to enable the study of σ receptors via fluorescence-based techniques .
- Methods of Application: Indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion were functionalized with fluorescent tags .
- Results or Outcomes: Nanomolar-affinity fluorescent σ ligands, spanning from green to red to near-infrared emission, were obtained. These ligands were validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .
Application 3: Synthesis of Phenazine Rings
- Summary of the Application: This compound is used in the synthesis of new spiro-isobenzofuran compounds having phenazine rings .
- Methods of Application: The method involves further condensation of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones with 1,2-diamines .
- Results or Outcomes: New spiro-isobenzofuran compounds having phenazine rings were synthesized in high yields .
Application 4: Modulation of NPY5 Receptor Activity
- Summary of the Application: Substituted spiro[isobenzofuran-1,4′-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4′-piperidines are capable of modulating NPY5 receptor activity .
- Methods of Application: These compounds may be used to modulate ligand binding to NPY5 receptors in vivo or in vitro .
- Results or Outcomes: These compounds are particularly useful in the treatment of a variety of disorders (e.g., eating disorders such as obesity or bulimia, psychiatric disorders) .
Application 5: Synthesis of Complex Molecules
- Summary of the Application: This compound is used in the synthesis of complex molecules .
- Methods of Application: The method involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
- Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .
Application 6: Designing Drugs
- Summary of the Application: Piperidines, which include “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one”, are among the most important synthetic fragments for designing drugs .
- Methods of Application: These compounds are used in the synthesis of more than twenty classes of pharmaceuticals, as well as alkaloids .
- Results or Outcomes: The use of these compounds has significantly contributed to the development of new drugs .
Future Directions
The future directions for “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are likely to involve further exploration of its potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s disease . Its use as a fluorescent probe for studying σ receptors also presents opportunities for advancing our understanding of these receptors .
properties
IUPAC Name |
spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPNVBLQHYANU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431461 | |
| Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
CAS RN |
37663-46-0 | |
| Record name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50431461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Methyl-[1,4']bipiperidinyl-3-carboxylic acidhydrochloride](/img/structure/B1311530.png)










![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

